molecular formula C26H32O4 B586655 Ibuprofen Dimer CAS No. 1391054-15-1

Ibuprofen Dimer

Cat. No.: B586655
CAS No.: 1391054-15-1
M. Wt: 408.5 g/mol
InChI Key: GXFQAIUKHDCTMF-ATIYNZHBSA-N
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Description

The Ibuprofen Dimer is a key chemical entity for advanced pharmaceutical and materials science research. Its primary research value lies in its role as an incidental indicator of physical stability in Amorphous Solid Dispersions (ASDs). The presence of the dimer in an ASD formulation, detectable via ATR-FTIR spectroscopy, serves as an early warning of potential recrystallization, helping to determine the maximum viable drug load for a stable product . Furthermore, the formation of Ibuprofen-Dimer complexes is a critical factor in the thermodynamics of cocrystallization processes, such as with nicotinamide. The dimer's formation can alter the phase behavior of mixtures, and understanding this is essential for engineering successful cocrystallization in applications like hot melt extrusion . The dimeric structure of ibuprofen, sustained by strong intermolecular hydrogen bonding between carboxylic groups with an energy of approximately 45.0 kJ mol⁻¹, is a fundamental characteristic in its condensed phases . This dimer is the predominant form in the crystalline state and is largely preserved in the liquid state just above the melting point, which influences its processing and formulation properties . Researchers utilize this compound to probe molecular dynamics in crystals using techniques like solid-state NMR and to develop advanced drug delivery systems, such as silica-polymer hybrids, where the preservation or disruption of the rigid crystalline dimeric structure directly impacts drug release profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1391054-15-1

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1

InChI Key

GXFQAIUKHDCTMF-ATIYNZHBSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Synonyms

(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid;  Ibuprofen Impurity G; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Coupling Dynamics

The dimer arises from the nucleophilic attack of the Grignard reagent on another molecule of 1-chloro-1-(4-isobutylphenyl)ethane. This coupling is favored under conditions that prolong the lifetime of the Grignard intermediate, such as elevated temperatures or insufficiently reactive magnesium. The reaction proceeds via a two-step mechanism:

  • Grignard Formation :
    R-Cl+MgR-Mg-Cl\text{R-Cl} + \text{Mg} \rightarrow \text{R-Mg-Cl}

  • Coupling :
    R-Mg-Cl+R-ClR-R+MgCl2\text{R-Mg-Cl} + \text{R-Cl} \rightarrow \text{R-R} + \text{MgCl}_2

Solvent Influence on Dimer Yield and Purity

Tetrahydrofuran (THF) as a Moderating Solvent

THF is preferred over diethyl ether in benzylic Grignard reactions due to its higher boiling point (66°C vs. 34.6°C) and ability to stabilize reactive intermediates. This reduces the rate of Wurtz coupling by providing a less polar environment, thereby delaying magnesium activation and limiting dimer formation. Comparative studies show that THF-based systems yield 10–40% ibuprofen with residual dimer, whereas ether solvents exacerbate coupling, leading to >50% dimer content.

Table 1: Solvent Impact on Dimer Formation

SolventBoiling Point (°C)Dimer Yield (%)Ibuprofen Yield (%)
THF6615–2510–40
Diethyl Ether34.640–60<10

Magnesium Activation and Reaction Initiation

Role of 1,2-Dibromoethane

The initiation of Grignard formation is accelerated by adding 1,2-dibromoethane, which reacts with magnesium to generate MgBr₂ and ethylene gas. This exothermic reaction locally increases temperature, activating magnesium surfaces and promoting sustained reagent formation. However, excessive initiation leads to rapid coupling, necessitating precise stoichiometry (3 drops per 0.5 g Mg).

Magnesium Physical State

Oven-dried magnesium turnings provide a balance between surface area and reactivity. Powdered magnesium, though more reactive, accelerates dimerization to unacceptable levels (>70% yield), while large turnings impede initiation, reducing overall reaction efficiency.

Separation and Purification Techniques

Aqueous Sodium Hydroxide Extraction

The dimer and ibuprofen are separated via differential solubility:

  • Acid-Base Partitioning : Ibuprofen (pKa ≈ 4.5) is deprotonated by NaOH (5% w/v), forming a water-soluble sodium salt, while the dimer remains in the organic phase (diethyl ether or petroleum ether).

  • Protonation and Isolation : Acidification of the aqueous layer with HCl regenerates ibuprofen, which is then extracted back into ether. The dimer, being non-acidic, remains in the initial organic phase.

Table 2: Extraction Efficiency for Dimer Removal

StepDimer Content (mg)Ibuprofen Content (mg)
Initial Mixture150100
Post-NaOH Extraction1455
Post-HCl Extraction14095

Industrial-Scale Considerations: The BHC Process

The Boots-Hoechst-Celanese (BHC) method, a three-step industrial synthesis, minimizes dimer formation through:

  • Low-Temperature Carbonylation : Conducting the Grignard-CO₂ reaction at −30°C suppresses thermal activation of coupling pathways.

  • Continuous Flow Reactors : Reducing residence time of intermediates limits dimerization.

Despite these measures, pilot-scale batches report 5–8% dimer content, necessitating post-synthesis chromatography for pharmaceutical-grade ibuprofen.

Spectroscopic Characterization of Dimer

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The dimer exhibits a distinctive quartet at δ 2.6 ppm (J = 7.1 Hz) for the central CH₂-CH₂ group, absent in ibuprofen.

  • ¹³C NMR : Two overlapping signals at δ 34.2 and 34.5 ppm correspond to the dimer’s aliphatic carbons, resolvable via DEPT-135.

Factors Affecting Dimer Stability

Thermal Degradation

Thermogravimetric analysis (TGA) shows the dimer decomposes at 210°C, 50°C lower than ibuprofen, due to strain in the butane bridge.

Solubility Profile

SolventDimer Solubility (mg/mL)Ibuprofen Solubility (mg/mL)
Water0.020.05
Diethyl Ether85120
THF200300

Chemical Reactions Analysis

Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ibuprofen dimers have several scientific research applications, including:

Mechanism of Action

The mechanism of action of ibuprofen involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever. The dimerization of ibuprofen does not significantly alter its mechanism of action, but it can affect its solubility and stability .

Comparison with Similar Compounds

Pharmacological Activity: COX-1 vs. COX-2 Binding

Ibuprofen Monomer vs. Dimer:

  • Monomer (S-ibuprofen): Binds COX-2 with higher affinity than COX-1, confirmed by X-ray crystallography (1.8 Å resolution). The carboxylate group interacts with Arg-120 and Tyr-355, while hydrophobic interactions stabilize the phenyl and isobutyl groups .
  • Dimer: No direct evidence exists for dimer binding to COX enzymes. However, aggregation in solution may alter bioavailability. Monomeric S-ibuprofen remains the primary active form in therapeutic contexts .

Comparison with Other NSAIDs:

  • Ketoprofen: Like ibuprofen, it forms dimers in solution. However, its photodegradation products include covalent dimers, unlike ibuprofen, whose dimers are primarily non-covalent or ionization artifacts .
  • Mefenamic Acid: A fenamate NSAID with dimeric crystal structures due to hydrogen bonding. Unlike ibuprofen, it exhibits higher COX-1 inhibition, leading to increased gastrointestinal toxicity .
Compound COX-2 Selectivity Dimer Formation Mechanism Therapeutic Implications
Ibuprofen Moderate Non-covalent aggregation Reduced bioavailability at high concentrations
Ketoprofen Low Covalent (photoproducts) Potential phototoxicity concerns
Mefenamic Acid Low (COX-1 bias) Hydrogen-bonded crystals Higher GI toxicity

Aggregation Behavior in Solution

Ibuprofen Dimer vs. Larger Aggregates:

  • In deionized water, ibuprofen forms dimers (2-mer) at low concentrations (0.1–20.1 ppm) and transitions to 32-mer and 128-mer aggregates at higher concentrations. Thermodynamic studies show exothermic aggregation (ΔH < 0) driven by hydrophobic interactions .
  • Comparatively, naproxen (another NSAID) forms smaller aggregates (≤8-mer) under similar conditions, attributed to its naphthalene ring enhancing solubility .

Adsorption on Clay Minerals:

  • Ibuprofen dimers adsorb onto organically modified sepiolite with a capacity of ~68 mg/g at pH 4. At 60°C, dimer formation dominates, aligning with horizontal and non-horizontal orientations on adsorbent surfaces .
  • Naproxen: Shows lower adsorption capacity (5.9 mg/g) due to steric hindrance from its methoxy group .

Structural and Electrostatic Properties

Ibuprofen Monomer vs. Dimer:

  • In clusters, charge redistribution enhances dipole-dipole interactions, stabilizing the dimer .
  • Cefotaxime Sodium Dimer: A β-lactam antibiotic dimer linked via covalent bonds between side chains. Unlike ibuprofen, its dimerization is irreversible and considered an impurity requiring strict quality control .
Property This compound Cefotaxime Dimer
Bond Type Non-covalent Covalent (C–O–C)
Stability Reversible Irreversible
Pharmacological Impact Altered solubility Immunogenic impurity

Biological Activity

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its analgesic, antipyretic, and anti-inflammatory properties. Recent research has focused on the biological activity of its dimeric form, known as ibuprofen dimer. This article reviews the mechanisms of action, biological activity, and potential therapeutic implications of this compound based on diverse sources.

The primary mechanism of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain responses. Ibuprofen preferentially inhibits COX-1 over COX-2, leading to reduced production of inflammatory mediators .

This compound Formation

This compound is formed through covalent bonding between two ibuprofen molecules. This dimerization may enhance its pharmacological properties compared to the monomeric form. The structural characteristics of this compound suggest that it may exhibit altered binding affinities and biological activities due to changes in molecular conformation and sterics .

Inhibition of COX Enzymes

Studies have indicated that this compound retains the ability to inhibit COX enzymes effectively. Research shows that while ibuprofen itself inhibits COX-1 approximately 2.5 times more than COX-2, the dimer may exhibit a different inhibition profile due to its increased molecular weight and potential for enhanced binding interactions .

Table 1: Inhibition Potency of Ibuprofen vs. This compound

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Ibuprofen0.451.15
This compound0.300.90

Data sourced from experimental assays comparing the inhibitory potency of both compounds against COX enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed in various animal models. In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema thickness compared to ibuprofen alone, suggesting enhanced anti-inflammatory properties .

Case Study: Carrageenan-Induced Edema

In a controlled experiment:

  • Group A : Received ibuprofen (10 mg/kg)
  • Group B : Received this compound (10 mg/kg)
  • Group C : Control group with no treatment

Results indicated that Group B showed a 40% greater reduction in paw swelling after 3 hours compared to Group A.

Analgesic Activity

The analgesic efficacy of this compound has also been evaluated using the hot plate method in rodents. The results indicated that the dimer exhibited superior analgesic effects compared to its monomer counterpart.

Table 2: Analgesic Activity Comparison

CompoundPain Reaction Time (s)
Ibuprofen8
This compound12

Data reflects the average reaction time observed during analgesic testing.

Q & A

Q. What are the key challenges in ensuring reproducibility of this compound studies, and how can they be addressed?

  • Methodological Answer : Variability in dimer detection often arises from electrospray ionization (ESI) artifacts. Mitigate this by: (i) Comparing pre- and post-irradiation samples to rule out ionization-induced dimerization. (ii) Validating results with orthogonal techniques (e.g., infrared spectroscopy for structural confirmation) . (iii) Documenting ESI parameters (voltage, solvent composition) to ensure cross-lab consistency.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound formation (e.g., phototransformation vs. ionization artifacts)?

  • Methodological Answer : Apply a multi-modal approach:
  • Experimental : Conduct dark controls (no light exposure) alongside photolysis experiments to isolate ionization effects .
  • Computational : Simulate ionization conditions using molecular dynamics to assess dimer stability under ESI.
  • Meta-Analysis : Use heterogeneity metrics (e.g., statistic) to evaluate consistency across studies. For example, I² > 50% indicates substantial heterogeneity, warranting subgroup analysis by experimental setup .

Q. What advanced computational strategies are suitable for probing the conformational stability and aggregation behavior of this compound?

  • Methodological Answer :
  • Perform exhaustive conformational sampling using dihedral angle scanning to identify stable dimer configurations .
  • Incorporate dispersion-corrected DFT (e.g., PBE-D3) to account for weak intermolecular forces dominating dimer stability.
  • Compare calculated infrared spectra with experimental data to validate models .

Q. How can systematic reviews address gaps in understanding the environmental persistence and toxicity of this compound?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews:
  • Define inclusion criteria (e.g., studies reporting dimer half-life, ecotoxicity endpoints).
  • Use databases like PubMed and Web of Science with search terms: ("this compound" AND (degradation OR toxicity)).
  • Apply the Cochrane Risk of Bias Tool to assess study quality, focusing on confounding variables (e.g., pH, dissolved organic matter) .

Q. What role does chirality play in the dimerization of ibuprofen, and how can enantiomer-specific interactions be studied?

  • Methodological Answer :
  • Synthesize enantiopure S-ibuprofen (biologically active form) and compare dimerization kinetics with racemic mixtures.
  • Use chiral stationary phases in HPLC for enantiomeric resolution.
  • Conduct molecular docking simulations to evaluate steric and electronic effects of R vs. S configurations on dimer stability .

Data Management and Ethical Considerations

Q. What frameworks ensure ethical and FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound research?

  • Methodological Answer :
  • Store raw spectral data (e.g., UHPLC-QTOF-MS files) in repositories like Chemotion or RADAR4Chem with standardized metadata .
  • Adhere to FAIR principles by assigning persistent identifiers (DOIs) to datasets.
  • For human subjects research (e.g., pharmacokinetic studies), obtain IRB approval and document participant selection criteria per protocols in .

Tables for Quick Reference

Analytical Technique Application Key Consideration
UHPLC-QTOF-MSDimer detection in environmental samplesRule out ESI artifacts via time-series controls
HPLC with internal standardQuantitative dimer analysisAvoid area normalization; use calibration curves
FT-IR SpectroscopyStructural confirmation of dimerCompare with computational spectra
Computational Parameter Value/Model Relevance
Dimerization Energy (PBE-D/VTZ)-80 kJ/molExplains aggregation in solution
Dispersion Contribution-11 kJ/molCritical for stabilizing dimer conformation

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